N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1,3-thiazole-4-carboxamide
Description
N-[2-(Dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1,3-thiazole-4-carboxamide is a synthetic compound featuring a tetrahydroquinazoline core fused with a thiazole-carboxamide moiety. The tetrahydroquinazoline scaffold is a bicyclic structure known for its pharmacological versatility, while the thiazole ring contributes to bioactivity through hydrogen bonding and π-π interactions.
Properties
IUPAC Name |
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5OS/c1-19(2)14-15-6-9-5-10(3-4-11(9)18-14)17-13(20)12-7-21-8-16-12/h6-8,10H,3-5H2,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSFKIYNWDBRKJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C2CC(CCC2=N1)NC(=O)C3=CSC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1,3-thiazole-4-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews its biological properties, including anticancer, antimicrobial, and anticonvulsant activities, supported by recent research findings.
- Molecular Formula: C17H21N5O2
- Molecular Weight: 327.4 g/mol
- CAS Number: 2097913-29-4
Anticancer Activity
Research has indicated that compounds containing thiazole moieties exhibit significant anticancer properties. A study demonstrated that derivatives of thiazole showed varying degrees of cytotoxicity against cancer cell lines. For instance, certain compounds with structural similarities to this compound were tested against A549 (lung cancer) and Jurkat (T-cell leukemia) cell lines.
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 1 | A549 | 12.5 | |
| Compound 2 | Jurkat | 15.0 | |
| This compound | A549 | TBD | Current Study |
The specific anticancer activity of this compound remains to be fully characterized but is anticipated based on its structural analogs.
Antimicrobial Activity
The compound's thiazole ring is known for its role in antimicrobial activity. Studies have shown that thiazole derivatives possess significant inhibitory effects against various bacterial and fungal strains. For example:
Table 2: Antimicrobial Efficacy of Thiazole Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound A | Candida albicans | 7.81 | |
| Compound B | Staphylococcus aureus | 15.62 | |
| This compound | TBD | TBD | Current Study |
The presence of the thiazole moiety is crucial for the observed antimicrobial activity.
Anticonvulsant Activity
The anticonvulsant potential of thiazole-containing compounds has also been explored. A study indicated that certain thiazole derivatives exhibited protective effects in picrotoxin-induced seizure models.
Table 3: Anticonvulsant Activity
Case Studies
In a notable study published in the journal Frontiers in Pharmacology, researchers synthesized and evaluated a series of thiazole derivatives for their biological activities. The results highlighted the importance of structural modifications in enhancing the biological efficacy of these compounds. The study concluded that the incorporation of dimethylamino groups significantly improved the anticancer properties of thiazole-based compounds.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazole-Quinazoline Hybrid Derivatives
describes the synthesis of thiazole derivatives (e.g., 11a-c) via cyclization of hydrazones with thioglycolic acid. These compounds share a thiazole ring but differ in substituents on the quinazoline core. For instance, 11a-c feature aryl or substituted aryl groups, whereas the target compound incorporates a dimethylamino group at position 2 of the tetrahydroquinazoline.
N-[4-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]-5,6-dihydro-1,4-dioxine-2-carboxamide
This compound () replaces the tetrahydroquinazoline core with a tetrahydronaphthalene ring. The absence of the quinazoline nitrogen atoms reduces hydrogen-bonding capacity, which may lower affinity for kinases or enzymes requiring polar interactions.
2-(1H-1,3-Benzodiazol-1-yl)-N-[2-(Dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]acetamide (BJ02700)
From , BJ02700 shares the tetrahydroquinazoline-dimethylamino core but substitutes the thiazole-carboxamide with a benzodiazolyl-acetamide group. Benzodiazoles are aromatic heterocycles with planar structures that favor intercalation into DNA or enzyme active sites. The acetamide linker may confer greater flexibility compared to the carboxamide in the target compound, altering pharmacokinetic profiles .
Structural and Pharmacological Data Table
Key Findings and Implications
- Structural Flexibility vs. Rigidity: The tetrahydroquinazoline core in the target compound offers a balance of rigidity (for target specificity) and solubility (via dimethylamino). In contrast, tetrahydronaphthalene derivatives prioritize hydrophobicity .
- Pharmacological Potential: Thiazole-quinazoline hybrids in showed analgesic activity, suggesting the target compound may share similar mechanisms (e.g., COX inhibition or opioid receptor modulation) .
- Synthetic Accessibility : The target compound’s synthesis likely parallels methods in , involving alkylation, hydrazide formation, and cyclization, but requires optimization for yield and purity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
